REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][CH:15]=1)[C:7]([N:10]=C=O)([CH3:9])[CH3:8])([CH3:3])=[CH2:2].[N-]=C=O.OC(C)(C)CC(=O)C.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>O>[C:1]([C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][CH:15]=1)[C:7]([NH2:10])([CH3:9])[CH3:8])([CH3:3])=[CH2:2] |f:3.4.5|
|
Name
|
|
Quantity
|
475.33 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C=1C=C(C(C)(C)N=C=O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
|
Quantity
|
274.99 g
|
Type
|
reactant
|
Smiles
|
OC(CC(C)=O)(C)C
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC.C(CCCCCCCCCCC)(=O)[O-]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flask blanketed with nitrogen
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for about 1.5 hours at 100° C.
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WAIT
|
Details
|
stand at room temperature for approximately 48 hours
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
heating at 100° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture temperature was then raised to about 125°-130° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
the mixture was distilled
|
Type
|
DISTILLATION
|
Details
|
The remaining material in the distillation
|
Type
|
EXTRACTION
|
Details
|
pot was extracted with toluene
|
Type
|
EXTRACTION
|
Details
|
The toluene extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with anhydrous K2CO3
|
Type
|
DISTILLATION
|
Details
|
the toluene was distilled
|
Type
|
CUSTOM
|
Details
|
the title product was recovered in a toluene solution
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(=C)(C)C=1C=C(C(C)(C)N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |